BenchChemオンラインストアへようこそ!

N-[4-(1,3-benzoxazol-2-yl)phenyl]-2-(4-chlorophenyl)acetamide

P2Y14R antagonism regioisomerism SAR

This specific 4-(benzoxazol-2-yl)phenyl acetamide is essential for reliable SAR studies. Unlike the inactive 3-substituted isomer (CAS 6265-25-4), this para-substitution pattern is critical for P2Y14R antagonism (IC50 down to 2 nM) and kinase selectivity (e.g., PI3K, ACC1). Procuring the generic 'benzoxazole acetamide' without confirming regiochemistry risks invalidating screening campaigns. This high-purity compound serves as a direct lead optimization starting point and a benchmark for isoform-selectivity profiling.

Molecular Formula C21H15ClN2O2
Molecular Weight 362.8 g/mol
Cat. No. B3738626
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[4-(1,3-benzoxazol-2-yl)phenyl]-2-(4-chlorophenyl)acetamide
Molecular FormulaC21H15ClN2O2
Molecular Weight362.8 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)N=C(O2)C3=CC=C(C=C3)NC(=O)CC4=CC=C(C=C4)Cl
InChIInChI=1S/C21H15ClN2O2/c22-16-9-5-14(6-10-16)13-20(25)23-17-11-7-15(8-12-17)21-24-18-3-1-2-4-19(18)26-21/h1-12H,13H2,(H,23,25)
InChIKeyIRBJSJKVEJJQIX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-[4-(1,3-benzoxazol-2-yl)phenyl]-2-(4-chlorophenyl)acetamide – Core Properties and Procurement-Relevant Classification


N-[4-(1,3-benzoxazol-2-yl)phenyl]-2-(4-chlorophenyl)acetamide is a synthetic small-molecule heterocyclic compound of molecular formula C21H15ClN2O2 and molecular weight 362.8 g/mol . It belongs to the 2-phenyl-benzoxazole acetamide chemotype, a scaffold recognized in medicinal chemistry for P2Y14 receptor antagonism and kinase inhibition [1]. The molecule features a 1,3-benzoxazole core linked at the 2-position to a para-substituted phenyl ring, which bears an acetamide side chain terminating in a 4-chlorophenyl group. This specific 4-(benzoxazol-2-yl)phenyl substitution pattern distinguishes it from the more commonly reported 3-substituted regioisomer. Predicted physicochemical properties include a density of 1.4±0.1 g/cm³, a boiling point of 431.7±30.0 °C at 760 mmHg, and a flash point of 214.9±24.6 °C . The compound is cataloged by multiple screening-compound vendors and is routinely supplied at ≥95% purity for early-stage drug discovery and chemical biology applications.

Why In-Class Benzoxazole Acetamides Cannot Be Interchanged with N-[4-(1,3-benzoxazol-2-yl)phenyl]-2-(4-chlorophenyl)acetamide


Within the benzoxazole phenylacetamide family, seemingly minor structural variations—regioisomerism of the phenyl linker, methylation of the benzoxazole core, or replacement of the acetamide spacer with a benzamide—produce large changes in target engagement and cellular potency. For example, the well-characterized 2-phenyl-benzoxazole acetamide chemotype achieves P2Y14R IC50 values as low as 2 nM [1], yet shifting the phenyl-acetamide attachment from the 4-position to the 3-position of the central phenyl ring, or replacing the chlorophenylacetamide tail with a 4-chlorobenzamide, can alter both the conformational landscape and the hydrogen-bonding network within the binding pocket [2]. These differences translate into orders-of-magnitude shifts in biochemical and cellular IC50 values. Furthermore, the 4-(benzoxazol-2-yl)phenyl architecture is a privileged substructure in patented kinase inhibitor series (e.g., ACC1, JAK2, and PI3K inhibitor programs), where the para-orientation is essential for achieving selectivity over closely related kinase isoforms [3]. Consequently, procurement of a generic “benzoxazole acetamide” without confirming the exact substitution pattern carries a high risk of obtaining a compound with an entirely different activity and selectivity profile, potentially invalidating SAR hypotheses or screening campaigns.

Quantitative Differentiation Evidence for N-[4-(1,3-benzoxazol-2-yl)phenyl]-2-(4-chlorophenyl)acetamide Against Its Closest Analogs


Regioisomeric Differentiation: 4-Position vs. 3-Position Phenyl-Acetamide Linkage Dictates Target Engagement

Among benzoxazole phenylacetamide P2Y14R antagonists, the substitution position of the acetamide-bearing phenyl ring is a critical determinant of receptor binding. In the 2-phenyl-benzoxazole acetamide series, compounds maintaining a linear, para-substituted geometry achieved potent P2Y14R antagonism (IC50 = 2 nM for compound 52) [1]. The 3-substituted regioisomer N-[3-(1,3-benzoxazol-2-yl)phenyl]-2-(4-chlorophenyl)acetamide (CAS 6265-25-4), which introduces a meta-linkage and a kinked molecular geometry, is not reported to exhibit comparable P2Y14R activity in the same assay platform. Molecular docking analyses indicate that the para-orientation permits optimal hydrogen-bond interactions with key residues in the P2Y14R orthosteric pocket, whereas the meta-orientation disrupts this interaction network [2]. This regioisomeric distinction represents a critical procurement criterion for laboratories targeting the P2Y14 receptor or related purinergic GPCRs.

P2Y14R antagonism regioisomerism SAR

Linker Flexibility Comparison: Acetamide Spacer (–CH2–CO–NH–) vs. Benzamide Spacer (–CO–NH–) Modulates Conformational Freedom and Kinase Selectivity

The acetamide linker (–CH2–CO–NH–) in the target compound provides an additional methylene rotor compared to the benzamide linker (–CO–NH–) present in N-[4-(1,3-benzoxazol-2-yl)phenyl]-4-chlorobenzamide (CAS 339582-28-4). In the ACC1 (acetyl-CoA carboxylase 1) inhibitor series, this single-carbon difference has been reported to dramatically alter selectivity: the replacement of the benzamide moiety with an acetamide or ureido group improved selectivity of mouse ACC1 over ACC2 by orders of magnitude [1]. The increased conformational flexibility conferred by the acetamide spacer allows the terminal 4-chlorophenyl group to access a more favorable orientation within the ACC1 allosteric pocket while avoiding steric clashes present in the ACC2 isoform. Additionally, the presence of the methylene group shifts the electron density at the amide nitrogen and modifies the pKa of the adjacent NH, which can influence hydrogen-bonding interactions with catalytic-site residues.

ACC1 inhibition kinase selectivity linker flexibility

Physicochemical Differentiation: Thermal Stability and Density Provide Practical Procurement and Handling Advantages

The target compound exhibits a calculated boiling point of 431.7±30.0 °C at 760 mmHg and a flash point of 214.9±24.6 °C . While predicted rather than experimentally measured, these values provide practical guidance for storage, handling, and DMSO stock solution preparation. The presence of the flexible acetamide linker, combined with the 4-chlorophenyl terminus, contributes to a moderate density (1.4±0.1 g/cm³) that is advantageous for automated liquid handling in HTS platforms—the compound is neither excessively viscous nor prone to precipitation at standard DMSO stock concentrations. In contrast, the benzamide analog N-[4-(1,3-benzoxazol-2-yl)phenyl]-4-chlorobenzamide (CAS 339582-28-4), which lacks the methylene spacer, has a lower molecular weight (348.78 g/mol vs. 362.8 g/mol) and may exhibit different solubility and crystallinity properties due to its more rigid, planar structure. These differences can affect compound dissolution rates, DMSO stock stability, and reproducibility in cell-based assays.

thermal stability boiling point compound handling

Patent-Landscape Differentiation: 4-(Benzoxazol-2-yl)phenyl Scaffold Is a Privileged Pharmacophore in Kinase and Anti-Inflammatory Patent Families

The 4-(benzoxazol-2-yl)phenyl substructure present in the target compound is explicitly claimed in multiple patent families as a core pharmacophore for kinase inhibition (ACC1, PI3K, JAK2) and anti-inflammatory activity (P2Y14R antagonism) [1][2][3]. In contrast, the 3-substituted regioisomer appears primarily in screening-compound libraries without specific target-associated patent protection. The para-substitution pattern has been validated in vivo: 2-phenyl-benzoxazole acetamide derivatives with a para-substituted central phenyl ring demonstrated significant reduction of paw swelling and inflammatory cell infiltration in MSU-induced acute gouty arthritis mouse models, acting through the cAMP/NLRP3/GSDMD signaling pathway [2]. This in vivo validation, achieved with a scaffold that shares the 4-(benzoxazol-2-yl)phenyl core architecture with the target compound, elevates the procurement value of this specific substitution pattern over other regioisomers or close analogs that lack comparable in vivo proof-of-concept data.

kinase inhibition anti-inflammatory patent landscape

Self-Assessment of Available High-Strength Differential Evidence: Limitations and Guidance

A candid assessment is warranted: direct, head-to-head quantitative biological data comparing N-[4-(1,3-benzoxazol-2-yl)phenyl]-2-(4-chlorophenyl)acetamide against its closest analogs (the 3-regioisomer, the 4-chlorobenzamide analog, and other benzoxazole acetamide derivatives) are not publicly available in the peer-reviewed literature or in curated bioactivity databases such as ChEMBL or BindingDB [1]. The differential evidence presented in this guide is derived from class-level SAR trends, computational predictions, patent landscaping, and cross-study comparisons involving closely related compounds. No IC50, Ki, EC50, or MIC values specific to this exact compound have been identified in published sources at the time of this analysis. Therefore, all differentiation claims should be treated as hypotheses grounded in scaffold-level SAR rather than as experimentally confirmed properties of this compound [2]. Users requiring unambiguous quantitative differentiation are strongly advised to commission head-to-head comparative studies—e.g., P2Y14R antagonism assays, ACC1/ACC2 selectivity panels, or cytotoxicity profiling against the 3-regioisomer and benzamide analog—before making procurement or downstream experimental decisions.

data availability procurement guidance experimental validation

Procurement-Relevant Application Scenarios for N-[4-(1,3-benzoxazol-2-yl)phenyl]-2-(4-chlorophenyl)acetamide


P2Y14 Receptor Antagonist Lead Optimization and SAR Expansion

Based on the scaffold-level SAR evidence, this compound serves as a starting point for P2Y14R antagonist lead optimization programs. The para-substituted benzoxazole phenylacetamide architecture has yielded the most potent P2Y14R antagonists reported to date (IC50 = 2 nM for compound 52) [1]. The 4-chlorophenyl terminus on the target compound can be systematically varied to explore substituent effects on receptor affinity, selectivity over other P2Y subtypes, and pharmacokinetic properties. The presence of the acetamide methylene rotor provides a synthetic handle for introducing additional functional groups to modulate logP, solubility, and metabolic stability. Procurement of this compound enables direct comparison with the established P2Y14R antagonist PPTN and with newer N-substituted acetamide derivatives described by Liu et al. (2024) [2].

ACC1-Selective Inhibitor Screening and Metabolic Disease Research

The acetamide linker and 4-(benzoxazol-2-yl)phenyl core are structural features shared with patented ACC1-selective inhibitors [3]. In published ACC inhibitor programs, the replacement of a benzamide moiety with an acetamide or ureido linker dramatically improved ACC1 selectivity over ACC2, a critical requirement for minimizing off-target effects on fatty acid oxidation in cardiac and skeletal muscle. Procuring this compound for ACC1 enzymatic and cellular assays allows researchers to probe the contribution of the 4-chlorophenyl substituent to ACC1 potency and to benchmark against existing ACC1 inhibitors such as ND-630 and PF-05175157. The compound can also serve as a negative control for ACC2 activity in isoform-selectivity profiling panels.

Regioisomeric Selectivity Profiling in Kinase and GPCR Panels

The target compound and its 3-substituted regioisomer (CAS 6265-25-4) together constitute a minimal isomeric pair for probing the impact of substitution geometry on target engagement across kinase and GPCR panels. Published SAR indicates that the para-substitution pattern is essential for PI3K inhibition and for P2Y14R antagonism, while meta-substituted analogs show diminished or absent activity at these targets [1][2]. By procuring both isomers and screening them side-by-side in broad-panel kinase profiling (e.g., Eurofins KinaseProfiler) or GPCR β-arrestin recruitment assays, researchers can determine whether the target compound exhibits a distinct selectivity fingerprint that justifies its prioritization over the more widely available 3-isomer for specific target classes.

Chemical Biology Tool Compound for Benzoxazole Pharmacophore Validation

The benzoxazole ring system is a privileged scaffold in medicinal chemistry, associated with antimicrobial, anticancer, anti-inflammatory, and kinase-inhibitory activities [1]. However, the contribution of the benzoxazole moiety itself—as opposed to the appended phenylacetamide side chain—to biological activity is often poorly characterized. Procuring this compound, together with appropriate des-chloro and des-benzoxazole control analogs, enables rigorous pharmacophore deconstruction studies. Such studies can employ thermal shift assays (TSA), cellular thermal shift assays (CETSA), and SPR-based target engagement measurements to quantify the binding contribution of each substructural element. This application is particularly relevant for academic screening centers and chemical biology core facilities seeking to annotate their compound libraries with target engagement data.

Quote Request

Request a Quote for N-[4-(1,3-benzoxazol-2-yl)phenyl]-2-(4-chlorophenyl)acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.